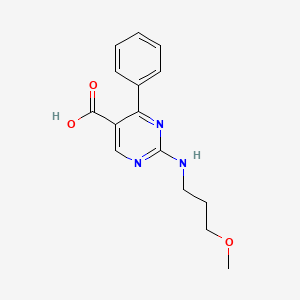

2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methoxypropylamino)-4-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-21-9-5-8-16-15-17-10-12(14(19)20)13(18-15)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,19,20)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSKAUSFGXMHXBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine precursors with 3-methoxypropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid exhibit promising anticancer properties. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival.

Case Study:

A study demonstrated that pyrimidine derivatives could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis highlighted the importance of the carboxylic acid moiety in enhancing the anticancer activity of these compounds .

Inflammatory Diseases

The compound has been investigated for its potential to modulate inflammatory pathways. It may inhibit key enzymes involved in inflammation, such as cyclooxygenases and lipoxygenases, which are crucial in various inflammatory diseases.

Clinical Relevance:

Research into similar compounds has shown effectiveness in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by reducing inflammatory cytokine production . The ability to block these pathways can lead to significant therapeutic benefits.

Neurological Disorders

Emerging studies suggest that pyrimidine derivatives may have neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Evidence:

In vitro studies have indicated that certain pyrimidine compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential role in neuroprotection .

Data Tables

Mechanism of Action

The mechanism of action of 2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares structural features, molecular weights, and key properties of the target compound with analogs from the evidence:

Key Differences and Implications

Functional Groups and Solubility: The target compound’s carboxylic acid group enhances hydrophilicity compared to ester analogs like ethyl 2-aminopyrimidine-5-carboxylate (similarity score: 0.97) . Esters are typically more lipophilic, favoring membrane permeability but requiring hydrolysis for activation. LY2409881 hydrochloride’s HCl salt form likely improves aqueous solubility and bioavailability compared to free bases .

Substituent Effects on Activity: The trifluoromethyl and sulfanyl groups in the compound from may enhance metabolic stability and binding affinity due to electron-withdrawing effects and sulfur-mediated interactions . The 3-methoxypropylamino chain in the target compound could facilitate hydrogen bonding, while the phenyl group at position 4 may promote π-π stacking in biological targets.

Crystallinity and Formulation :

- The sulfur-containing analog in was structurally characterized via X-ray crystallography (R factor = 0.064), suggesting high crystallinity and stability in solid formulations .

Molecular Weight and Pharmacokinetics :

- Larger molecules like LY2409881 (MW ~485) may face challenges in passive diffusion, whereas the target compound’s lower estimated MW (~350–400) could improve bioavailability.

Biological Activity

2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid, often referred to by its chemical structure, is a compound of interest in pharmacological research due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H17N3O3

- CAS Number : Not specified in the sources but can be identified through chemical databases.

- Structure : The compound features a pyrimidine ring substituted with a phenyl group and a methoxypropyl amino group.

Research indicates that compounds similar to 2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid may exert their biological effects through various pathways:

- Enzyme Inhibition : Many pyrimidine derivatives are known to inhibit specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neuronal activity and potentially affecting locomotor behavior.

- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to neuroprotective effects.

Biological Activity Overview

Study 1: Neuroactivity Assessment

A study investigated the locomotor effects of various pyrimidine derivatives, including 2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid. It was found that administration led to a transient increase in locomotor activity in mice, suggesting potential applications in neurological disorders where motor function is impaired .

Study 2: Antimicrobial Properties

In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against a range of bacterial pathogens. The mechanism was primarily attributed to the inhibition of bacterial growth and biofilm formation .

Study 3: Antioxidant Effects

Another research highlighted the antioxidant capabilities of similar pyrimidine compounds, showing that they could mitigate oxidative damage in neuronal cell cultures. This property suggests potential therapeutic use in neurodegenerative diseases where oxidative stress plays a critical role .

Q & A

Q. What are the recommended synthetic routes for preparing 2-((3-Methoxypropyl)amino)-4-phenylpyrimidine-5-carboxylic acid?

Methodological Answer:

- Step 1: Start with a pyrimidine-5-carboxylic acid core (e.g., methyl 4-phenylpyrimidine-5-carboxylate). Introduce the 3-methoxypropylamine moiety via nucleophilic substitution or reductive amination under inert conditions (N₂ atmosphere) .

- Step 2: Optimize reaction conditions (e.g., solvent: DMF or THF; temperature: 60–80°C) to ensure regioselective amination at the 2-position. Monitor progress via TLC or HPLC .

- Step 3: Hydrolyze the ester group to the carboxylic acid using NaOH/EtOH or LiOH/H₂O. Confirm purity (>95%) via reverse-phase HPLC and NMR .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

Q. What solubility and stability profiles should researchers anticipate?

Methodological Answer:

- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Use DMSO stock solutions (10 mM) for biological assays .

- Stability: Store at –20°C under inert gas (argon) to prevent hydrolysis of the methoxypropyl group. Monitor degradation via LC-MS over 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological activity?

Methodological Answer:

- Functional Group Modifications: Replace the 3-methoxypropylamine with alkyl/aryl amines to assess impact on target binding. For example, shows trifluoromethyl groups enhance metabolic stability .

- Bioisosteric Replacement: Substitute the carboxylic acid with tetrazole or ester groups to improve membrane permeability. Refer to for sulfonyl-based analogs .

- Assay Design: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Validate selectivity against related targets .

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve ambiguity in proton assignments (e.g., methoxypropyl conformation) by comparing experimental NMR data with SCXRD-derived torsion angles. demonstrates this for a pyrimidine derivative .

- Dynamic NMR (DNMR): Detect rotational barriers in the methoxypropyl chain if temperature-dependent splitting is observed .

Q. What strategies are effective for improving HPLC purity (>99%) during scale-up?

Methodological Answer:

Q. How can computational modeling predict this compound’s binding mode to a target protein?

Methodological Answer:

- Docking Studies: Use Schrödinger Maestro or AutoDock Vina. Input the crystal structure of the target (e.g., kinase from PDB). Focus on hydrogen bonds between the carboxylic acid and catalytic lysine .

- Molecular Dynamics (MD): Simulate binding stability over 100 ns. Analyze RMSD values to confirm pose retention .

Q. What are the key considerations for designing a stability study under physiological conditions?

Methodological Answer:

Q. How can crystallographic data guide salt or co-crystal formation?

Methodological Answer:

- Counterion Screening: Test sodium, potassium, or tromethamine salts to improve solubility. shows chlorobenzyl sulfonyl groups forming stable salts .

- Co-crystallization Agents: Use succinic acid or caffeine. Analyze hydrogen-bonding networks via Mercury CSD software .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cell-based assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.